RJR-2403 oxalate
RJR-2403 oxalate
RJR-2403 oxalate(Metanicotine; Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM); > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).IC50 value: 26 nM [1]Target: α4β2 nAChRin vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine [1].in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response [2]. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration [3].
Brand Name:
Vulcanchem
CAS No.:
220662-95-3
VCID:
VC0003914
InChI:
InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
SMILES:
CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Molecular Formula:
C12H16N2O4
Molecular Weight:
252.27 g/mol
RJR-2403 oxalate
CAS No.: 220662-95-3
Inhibitors
VCID: VC0003914
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
CAS No. | 220662-95-3 |
---|---|
Product Name | RJR-2403 oxalate |
Molecular Formula | C12H16N2O4 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |
Standard InChI | InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; |
Standard InChIKey | WTIZFOAIQXMQHC-DPZBITMOSA-N |
Isomeric SMILES | CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O |
SMILES | CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O |
Canonical SMILES | CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O |
Description | RJR-2403 oxalate(Metanicotine; Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM); > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).IC50 value: 26 nM [1]Target: α4β2 nAChRin vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine [1].in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response [2]. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration [3]. |
Synonyms | (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |
Reference | [1]. Bencherif M, et al. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1413-21. [2]. Lippiello PM, et al. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1422-9. [3]. Damaj MI, et al. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. J Pharmacol Exp Ther. 1999 Oct;291(1):390-8. |
PubChem Compound | 23298272 |
Last Modified | Nov 11 2021 |
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